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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036 Get Quote

Welcome to the Technical Support Center for GSK1059865, a selective Orexin 1 Receptor

(OX1R) antagonist. This resource is designed for researchers, scientists, and drug

development professionals to provide guidance on interpreting experimental results and

troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK1059865? A1: GSK1059865 is a potent

and highly selective antagonist of the Orexin 1 Receptor (OX1R).[1][2] The orexin system,

which includes neuropeptides Orexin-A and Orexin-B and their receptors OX1R and OX2R, is a

key regulator of arousal, motivation, and reward-seeking behaviors.[3][4] GSK1059865
specifically blocks signaling through OX1R, which has a higher affinity for Orexin-A.[3] This

selectivity allows for the investigation of OX1R-mediated pathways, distinct from the

sleep/wake regulation primarily associated with OX2R.[3]

Q2: What are the main research applications for GSK1059865? A2: GSK1059865 is primarily

used in preclinical research to investigate compulsive reward-seeking and addiction-related

behaviors.[4][5] Studies have shown it effectively reduces alcohol consumption in ethanol-

dependent mice, decreases cocaine-induced conditioned place preference, and can reduce

compulsive eating behaviors.[3][6] Its utility is most pronounced in models where animals

exhibit high motivation or compulsive behavior, suggesting it targets the underlying drive for

reward rather than hedonic enjoyment.[3][4]

Q3: How does GSK1059865 differ from other OX1R antagonists like SB-334867? A3:

GSK1059865 is reported to be a more selective OX1R antagonist compared to the widely used
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tool compound SB-334867.[3] While SB-334867 has shown efficacy in similar models,

concerns have been raised about its potential off-target effects, with notable binding to

serotonin (5-HT2B, 5-HT2C) and adenosine (A2A, A3) receptors.[3] GSK1059865 displays a

cleaner selectivity profile, making it a more precise tool for isolating the role of OX1R in

experimental outcomes.[3]

Data Presentation
Receptor Binding & Potency
This table summarizes the quantitative data on the potency and selectivity of GSK1059865 for

the Orexin 1 Receptor.

Parameter Value Species/System Notes

pKb 8.77 ± 0.12 Not Specified

The pKb value is the

negative logarithm of

the equilibrium

dissociation constant

(Kb) of an antagonist,

indicating its binding

affinity.[1][2]

OX1R vs OX2R

Selectivity
~79-100 fold Not Specified

Demonstrates a

strong preference for

OX1R over OX2R.[3]

[6]

Antagonism Profile Non-surmountable In vitro assays

At concentrations from

0.3 nM to 10 nM,

GSK1059865

produces a dose-

dependent rightward

shift of the Orexin-A

EC50 curve and a

reduction in the

maximal response.[1]

[2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4808605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4808605/
https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4808605/
https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://www.medchemexpress.com/GSK1059865.html
https://www.invivochem.com/gsk1059865.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4808605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6387867/
https://www.medchemexpress.com/GSK1059865.html
https://www.invivochem.com/gsk1059865.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Visualization
The diagram below illustrates the orexin signaling pathway, highlighting the site of action for

GSK1059865. Orexin neurons originating in the lateral hypothalamus (LH) release Orexin-A

and Orexin-B, which bind to their respective G-protein coupled receptors. GSK1059865
selectively blocks OX1R, inhibiting the subsequent Gq-protein-mediated signaling cascade and

increase in intracellular calcium.
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Caption: Orexin signaling pathway with GSK1059865 antagonism at OX1R. (Max-width:
760px)

Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with

GSK1059865.

Q: I am observing high variability in behavioral results between animals. What are the potential

causes? A: High variability is a common challenge in behavioral neuroscience. For orexin

antagonists, consider the following:

Habituation: Ensure all animals are thoroughly habituated to the experimental environment,

handling, and administration procedures. Stress can significantly alter arousal and

motivational states, potentially masking the effects of the compound.
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Circadian Rhythm: The orexin system is closely tied to the animal's sleep-wake cycle, with

endogenous orexin levels peaking during the active phase (dark cycle for rodents).

Administering GSK1059865 at a consistent time point relative to the light-dark cycle is critical

for reproducible results.[7]

Route of Administration: Oral gavage can lead to greater variability in absorption compared

to intraperitoneal (i.p.) injection. Ensure your administration technique is consistent. If using

i.p., be mindful of potential irritation.[7]

Genetic Background: Different rodent strains can have variations in drug metabolism and

receptor expression, leading to different responses.[7]

Q: My results show a weaker-than-expected or no effect of GSK1059865. What should I

investigate? A: A lack of efficacy can be due to several factors. Use the following workflow to

troubleshoot:

Confirm the Behavioral Model: GSK1059865 is most effective in models of compulsive or

high-motivation behavior. Its effect on reducing alcohol intake is significant in dependent

mice but minimal in non-dependent mice.[3][4] It also does not typically affect intake of other

natural rewards like sucrose.[3][4] Ensure your model induces the specific behavioral

phenotype you are targeting.

Review Dosage and Pharmacokinetics: A dose-response study is recommended for your

specific animal strain and model. Doses of 10-50 mg/kg (i.p.) in mice and 10-30 mg/kg (p.o.)

in rats have been reported to be effective.[1] The timing of your behavioral measurement

relative to drug administration should align with the compound's expected peak

concentration and receptor occupancy.[7]

Check Compound Formulation and Solubility: GSK1059865 is poorly soluble in aqueous

solutions. Improper formulation can lead to precipitation and inaccurate dosing. See the

protocol section for validated vehicle formulations. If the compound "crashes out" of solution

when preparing it, consider optimizing co-solvent concentrations or using sonication.[1][8]
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Start:
Weaker-than-Expected

Efficacy Observed

Is the model designed to induce
a high-motivation or

compulsive phenotype?

Yes No

Was a dose-response
study performed for this

strain and model?

Result may be expected.
GSK1059865 has minimal effect

on non-compulsive reward intake.

Yes No

Was the compound fully
dissolved in a validated

vehicle (e.g., Saline + Tween 80)?

Perform dose-response study.
(e.g., 10, 25, 50 mg/kg in mice)

Yes No

Is behavioral testing timed
with expected peak
pharmacokinetics?

Review formulation protocols.
Consider co-solvents (PEG300,
cyclodextrins) and sonication.

Yes No

Consider other factors:
environmental stressors,
handling, animal strain.

Review literature for PK data and
adjust timing of administration

or testing window.
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Caption: A logical workflow for troubleshooting weak efficacy of GSK1059865. (Max-width:
760px)

Q: Could GSK1059865 be affecting locomotor activity and confounding my results? A: This is

an important control experiment to consider. GSK1059865 is noted for its high selectivity for

OX1R and lack of influence on sleep/wakefulness, which is primarily modulated by OX2R.[3]

However, orexin signaling in general can influence locomotor activity.[9] It is recommended to

run a separate cohort of animals in an open-field or similar locomotor activity test at your

chosen effective dose to confirm that the observed effects on reward-seeking are not a

secondary consequence of general hypo- or hyperactivity.

Experimental Protocols
Protocol: Evaluating GSK1059865 on Alcohol
Consumption in Dependent Mice
This protocol is adapted from studies demonstrating the efficacy of GSK1059865 in reducing

alcohol intake in a mouse model of dependence.[3][4]

1. Animals and Habituation:

Use adult male C57BL/6J mice, individually housed.[3]

Allow animals to acclimate to the facility for at least one week.

Handle animals daily for several days before the experiment begins to reduce handling

stress.

2. Induction of Alcohol Dependence (Chronic Intermittent Ethanol - CIE Model):

Establish a baseline of voluntary ethanol intake using a 2-hour limited access, two-bottle

choice procedure (15% v/v ethanol vs. water).[3]

Once stable intake is achieved, expose mice to cycles of ethanol vapor in inhalation

chambers for 16 hours per day, for several consecutive days. Control animals are exposed to

air only.[3]
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This procedure has been shown to induce a state of ethanol dependence, characterized by

escalated voluntary ethanol consumption.[3]

3. Preparation and Administration of GSK1059865:

Vehicle Preparation: Prepare a vehicle of sterile 0.9% saline containing 0.5% (v/v) TWEEN

80.[3]

Drug Formulation: Calculate the required amount of GSK1059865 for your desired doses

(e.g., 10, 25, 50 mg/kg).[3] Suspend the GSK1059865 powder in the vehicle. Sonication may

be required to achieve a uniform suspension. Prepare fresh on each day of testing.

Administration: Administer the GSK1059865 suspension or vehicle via intraperitoneal (i.p.)

injection at a volume of 0.01 ml/g body weight.[3]

4. Behavioral Testing:

Administer the injection 30 minutes before the 2-hour limited access session.[3]

Present the animals with the two-bottle choice of 15% (v/v) ethanol and water.

Measure the volume of ethanol and water consumed, accounting for any spillage. Calculate

the ethanol intake in g/kg of body weight.

Control Experiment: To test for specificity, on a separate day, substitute the ethanol solution

with a 5% (w/v) sucrose solution and repeat the procedure. GSK1059865 is not expected to

alter sucrose intake.[3][4]

5. Data Analysis:

Analyze ethanol and sucrose intake data using an appropriate statistical method, such as a

two-way ANOVA, with treatment (vehicle vs. GSK1059865 doses) and group (ethanol-

dependent vs. air-control) as factors.[3]

Follow up with post-hoc tests to compare specific group means. A significant reduction in

ethanol intake in the GSK1059865-treated dependent mice, with no corresponding decrease

in sucrose intake, would be the expected outcome.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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